molecular formula C21H18FNO B7521241 N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide

N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide

Cat. No.: B7521241
M. Wt: 319.4 g/mol
InChI Key: WTZKYDDQZGARLC-OAHLLOKOSA-N
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Description

N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group and a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide typically involves the reaction of 4-fluoroacetophenone with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated purification systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved in its action are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R)-1-(4-bromophenyl)ethyl]-2-phenylbenzamide
  • N-[(1R)-1-(4-chlorophenyl)ethyl]-2-phenylbenzamide
  • N-[(1R)-1-(4-methylphenyl)ethyl]-2-phenylbenzamide

Highlighting Uniqueness

N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(1R)-1-(4-fluorophenyl)ethyl]-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c1-15(16-11-13-18(22)14-12-16)23-21(24)20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-15H,1H3,(H,23,24)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZKYDDQZGARLC-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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